2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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Overview
Description
2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a thiazole precursor, followed by cyclization and carboxylation reactions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings .
Scientific Research Applications
2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid: Shares a similar thiazole-pyrrole structure but differs in the position of the carboxylic acid group.
2,4-Disubstituted thiazoles: These compounds have similar thiazole rings but with different substituents, leading to varied biological activities.
Uniqueness
2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its specific ring structure and the combination of pyrrole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-3-4-8-9(7)12-11(16-8)13-5-1-2-6-13/h1-2,5-7H,3-4H2,(H,14,15) |
InChI Key |
FLLIWODKBVPAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=C(S2)N3C=CC=C3 |
Origin of Product |
United States |
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